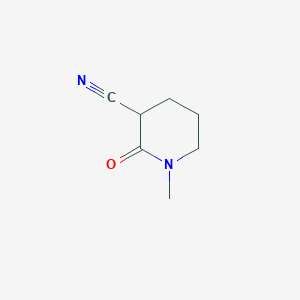1-Methyl-2-oxopiperidine-3-carbonitrile
CAS No.: 89943-07-7
Cat. No.: VC8388620
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89943-07-7 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 1-methyl-2-oxopiperidine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-4H2,1H3 |
| Standard InChI Key | XBHJJGYOPAAQJL-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1=O)C#N |
| Canonical SMILES | CN1CCCC(C1=O)C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-methyl-2-oxopiperidine-3-carbonitrile is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. Its structure combines a piperidine backbone with functional groups that influence reactivity and intermolecular interactions. Key features include:
-
Piperidine ring: A six-membered saturated ring with one nitrogen atom.
-
2-oxo group: A ketone at position 2, which introduces polarity and potential sites for nucleophilic attack.
-
3-cyano group: A nitrile substituent at position 3, contributing to electron-withdrawing effects and serving as a precursor for further functionalization.
-
1-methyl group: A methyl substituent at position 1, enhancing steric effects and modulating lipophilicity.
Comparisons to structurally related compounds, such as 1-methyl-5-oxopyrrolidine-3-carbonitrile (C₆H₈N₂O, MW 124.14 g/mol), highlight the impact of ring size on physicochemical properties. Piperidine derivatives generally exhibit higher boiling points and solubility in polar solvents compared to pyrrolidine analogs due to increased molecular symmetry and hydrogen-bonding capacity.
Synthetic Methodologies
Cyclization Strategies
The synthesis of 2-oxopiperidine derivatives often involves cyclization reactions. For example, ethyl 1-methyl-4-oxopiperidine-3-carboxylate (C₉H₁₅NO₃, MW 185.22 g/mol) is prepared via alkylation of malonate esters followed by intramolecular cyclization. A similar approach could be adapted for 1-methyl-2-oxopiperidine-3-carbonitrile:
-
Malonate alkylation: Reacting diethyl malonate with a nitrile-containing alkyl halide to introduce the cyano group.
-
Cyclization: Using acid or base catalysis to form the piperidine ring.
-
Oxidation: Introducing the 2-oxo group via ketone formation, potentially using oxidizing agents like PCC (pyridinium chlorochromate).
A patent detailing the synthesis of (-)-trans-4-(p-fluorophenyl)-1-methyl-3-piperidinecarbinol demonstrates the utility of resolution techniques for enantiomerically pure piperidines, which could be relevant for stereoselective synthesis of the target compound.
Functional Group Interconversion
The nitrile group in 1-methyl-2-oxopiperidine-3-carbonitrile offers opportunities for further derivatization. For instance:
-
Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions.
-
Reduction: Transformation to primary amines using catalysts like Raney nickel.
-
Nucleophilic substitution: Replacement of the nitrile with other groups (e.g., thiols, alcohols).
Physicochemical Properties
While experimental data for 1-methyl-2-oxopiperidine-3-carbonitrile are scarce, properties can be extrapolated from analogs:
The compound’s polarity (from the ketone and nitrile groups) suggests solubility in polar aprotic solvents like DMSO or DMF, while the methyl group enhances lipid membrane permeability.
Biological Activity and Applications
Medicinal Chemistry Applications
Piperidine scaffolds are prevalent in pharmaceuticals due to their bioavailability and structural versatility. The target compound could serve as an intermediate in synthesizing:
-
Antidepressants: Paroxetine analogs rely on piperidine intermediates for serotonin reuptake inhibition.
-
Anticancer agents: Nitrile groups in piperidines have been explored for protease inhibition .
Research Frontiers
Catalytic Cyclization-Addition Cascades
Recent work on 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates highlights the utility of piperidine derivatives in Rh(II)-catalyzed cycloadditions. Similar strategies could enable the construction of polycyclic alkaloid analogs from 1-methyl-2-oxopiperidine-3-carbonitrile.
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways for nitrile-to-amide conversions or ketone reductions, guiding experimental optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume